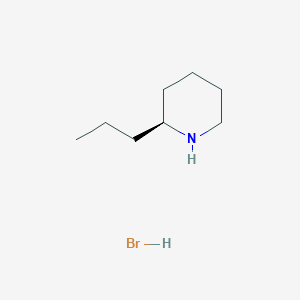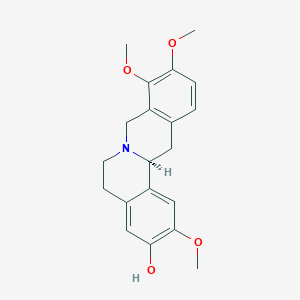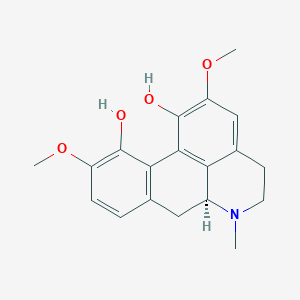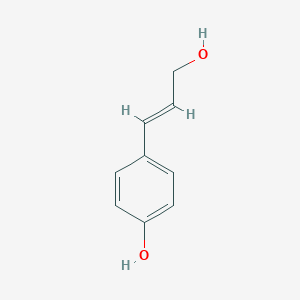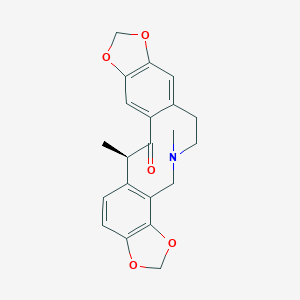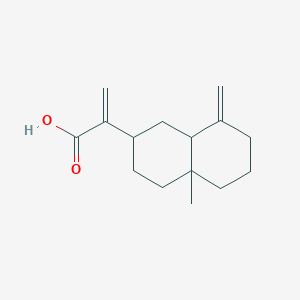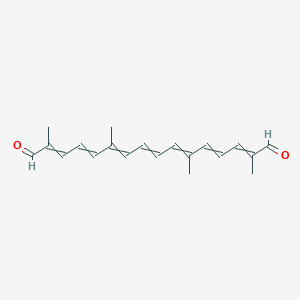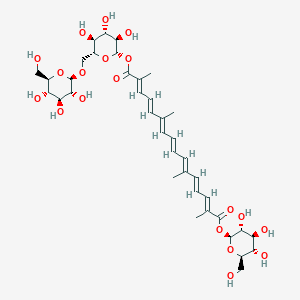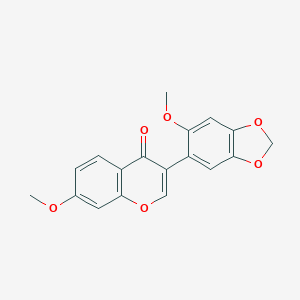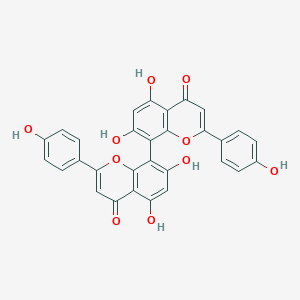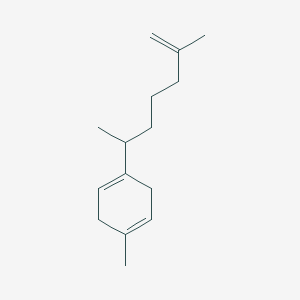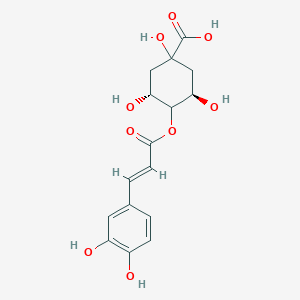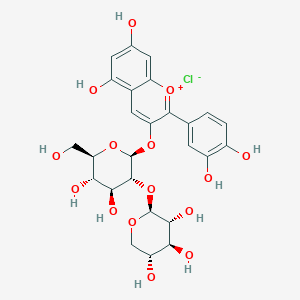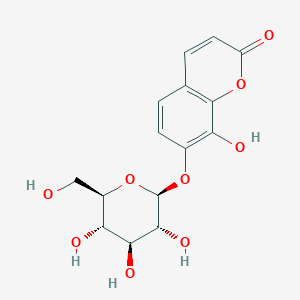
Daphnin
Übersicht
Beschreibung
Daphnin is a naturally occurring compound found in plants of the genus Daphne, particularly in Daphne mezereum. It is a hydroxycoumarin glycoside with the chemical formula C15H16O9 . This compound is known for its various biological activities and is considered a plant toxin. It is one of the active compounds responsible for the pharmacological properties of Daphne species .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Daphnin kann durch enzymatische Glykosylierung von Daphnetin, einem Dihydroxycumarin, synthetisiert werden. Die Reaktion wird durch das Enzym O-Dihydroxycumarin 7-O-Glucosyltransferase katalysiert. In Daphne odora und möglicherweise anderen Daphne-Arten wird this compound aus p-Glucosyl-Oxyzimtsäure gebildet. Das gebildete this compound kann durch das Enzym Transglucosidase unter Verwendung von Hydrolyse und Glykosidierung in 8-Glucosid umgewandelt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus pflanzlichen Quellen wie Daphne mezereum. Der Extraktionsprozess verwendet häufig Lösungsmittel wie absoluten Ethanol, Methanol und Chloroform in verschiedenen Konzentrationen. Diese Lösungsmittel werden als Elutionsmittel für Trennverfahren an Kieselgelsäulen und als mobile Phasen für die Dünnschichtchromatographie (TLC) verwendet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Daphnin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Daphnetin oxidiert werden.
Hydrolyse: Enzymatische Hydrolyse kann this compound in seine Aglyconform, Daphnetin, umwandeln.
Glykosylierung: Daphnetin kann glykosyliert werden, um this compound zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hydrolyse: Enzymatische Hydrolyse wird typischerweise unter Verwendung spezifischer Glykosidasen durchgeführt.
Glykosylierung: Enzymatische Glykosylierung beinhaltet die Verwendung von Glykosyltransferasen.
Hauptprodukte, die gebildet werden
Oxidation: Daphnetin
Hydrolyse: Daphnetin
Glykosylierung: This compound
Wissenschaftliche Forschungsanwendungen
Daphnin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird hinsichtlich seiner chemischen Eigenschaften und seines Potenzials als Vorläufer für die Synthese anderer Cumarinderivate untersucht.
Biologie: this compound wird in Studien zur Pflanzenbiologie und Biosynthese von Sekundärmetaboliten verwendet.
Medizin: This compound zeigt verschiedene pharmakologische Aktivitäten, darunter entzündungshemmende, antioxidative, neuroprotektive, analgetische, antipyretische, antimalarielle, antibakterielle, antiarthritische, hepatoprotektive, nephroprotektive und anticancerogene Aktivitäten
Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus. Für seine neuroprotektive Wirkung reduziert this compound Toll-like Rezeptor-4 (TLR-4), Nuclear Factor-ĸβ (NF-ĸβ) und andere proinflammatorische Zytokine. Es inhibiert auch die JAK/STAT-Phosphorylierung, die für die Erhöhung von proinflammatorischen Zytokinen und Enzymen verantwortlich ist, was zur Reduktion von Cyclooxygenase-2 (COX-2) und induzierbarer Stickstoffoxidsynthase (iNOS) führt .
Wirkmechanismus
Daphnin exerts its effects through several molecular targets and pathways. For its neuroprotective action, this compound reduces Toll-like receptor-4 (TLR-4), nuclear factor-ĸβ (NF-ĸβ), and other pro-inflammatory cytokines. It also inhibits JAK/STAT phosphorylation, which is responsible for the increase of pro-inflammatory cytokines and enzymes, culminating in the reduction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) levels .
Vergleich Mit ähnlichen Verbindungen
Daphnin wird mit anderen Hydroxycumarin-Glykosiden und Cumarinderivaten verglichen. Ähnliche Verbindungen sind:
Daphnetin: Die Aglyconform von this compound, bekannt für ihre entzündungshemmenden und neuroprotektiven Eigenschaften.
Esculetin: Ein weiteres Hydroxycumarin-Glykosid mit ähnlichen pharmakologischen Aktivitäten.
Scopoletin: Ein Cumarinderivat mit entzündungshemmenden und antioxidativen Eigenschaften.
This compound ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters und seines Vorkommens in den Daphne-Arten, was zu seinem besonderen pharmakologischen Profil beiträgt .
Eigenschaften
IUPAC Name |
8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIXTKAYCMNVMY-PVOAASPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197563 | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-55-5 | |
| Record name | Daphnin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of daphnin?
A1: this compound has the molecular formula C15H16O9 and a molecular weight of 340.28 g/mol. []
Q2: In what plants is this compound found?
A2: this compound is found in various plant species, particularly those belonging to the Daphne genus, including Daphne mezereum, Daphne oleoides, and Daphne gnidium. [, , , ] It has also been identified in other plant families, such as Rhododendron lepidotum (Ericaceae), Crucianella graeca (Rubiaceae), and Chloranthus multistachys. [, , , ]
Q3: What is the structure of this compound?
A3: this compound is a coumarin glycoside, specifically 7-(β-D-glucopyranosyloxy)-8-hydroxycoumarin. This means a glucose molecule (β-D-glucopyranosyl) is attached to the 7-hydroxyl group of the 8-hydroxycoumarin (daphnetin) molecule. []
Q4: What are the potential therapeutic benefits of this compound?
A4: Research suggests this compound possesses potential therapeutic properties, including:* Hypouricemic effects: Studies in hyperuricemic mice models indicate this compound may lower serum uric acid levels. []* Wound healing: this compound has been investigated for its potential in wound treatment and skin wrinkle reduction. [, ]* Antimicrobial activity: Studies have shown this compound exhibits antibacterial activity against certain bacterial strains, such as Bacillus lentus and Escherichia coli. []
Q5: How does this compound affect uric acid levels?
A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that this compound might exert its hypouricemic effect through modulating the activity of enzymes involved in uric acid metabolism. Further research is needed to confirm these findings. []
Q6: Is this compound metabolized in the body?
A8: While specific details regarding this compound metabolism are limited in the provided research, it is known that plants can convert this compound to daphnetin-8-glucoside through enzymatic processes. Further studies are needed to determine the metabolic fate of this compound in mammals. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


